Cas no 1028099-81-1 (2-(oxiran-2-yl)ethane-1-sulfonyl fluoride)

2-(oxiran-2-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2-(oxiran-2-yl)ethane-1-sulfonyl fluoride
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- インチ: 1S/C4H7FO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2
- InChIKey: FGYRHYUVGSZLOI-UHFFFAOYSA-N
- SMILES: S(CCC1CO1)(=O)(=O)F
計算された属性
- 精确分子量: 154.009993g/mol
- 同位素质量: 154.009993g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
- 分子量: 154.16g/mol
- XLogP3: 0.2
2-(oxiran-2-yl)ethane-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM421435-1g |
2-(oxiran-2-yl)ethane-1-sulfonyl fluoride |
1028099-81-1 | 95%+ | 1g |
$1305 | 2023-11-26 | |
Enamine | EN300-1584039-2.5g |
2-(oxiran-2-yl)ethane-1-sulfonyl fluoride |
1028099-81-1 | 95% | 2.5g |
$1903.0 | 2023-06-04 | |
Enamine | EN300-1584039-0.05g |
2-(oxiran-2-yl)ethane-1-sulfonyl fluoride |
1028099-81-1 | 95% | 0.05g |
$226.0 | 2023-06-04 | |
Enamine | EN300-1584039-250mg |
2-(oxiran-2-yl)ethane-1-sulfonyl fluoride |
1028099-81-1 | 95.0% | 250mg |
$481.0 | 2023-09-24 | |
Enamine | EN300-1584039-5000mg |
2-(oxiran-2-yl)ethane-1-sulfonyl fluoride |
1028099-81-1 | 95.0% | 5000mg |
$2816.0 | 2023-09-24 | |
A2B Chem LLC | AX58541-1g |
2-(oxiran-2-yl)ethane-1-sulfonyl fluoride |
1028099-81-1 | 95% | 1g |
$1058.00 | 2024-04-20 | |
Aaron | AR01EKPL-1g |
2-(oxiran-2-yl)ethane-1-sulfonyl fluoride |
1028099-81-1 | 95% | 1g |
$1361.00 | 2025-02-10 | |
Aaron | AR01EKPL-100mg |
2-(oxiran-2-yl)ethane-1-sulfonyl fluoride |
1028099-81-1 | 95% | 100mg |
$489.00 | 2025-02-10 | |
1PlusChem | 1P01EKH9-50mg |
2-(oxiran-2-yl)ethane-1-sulfonyl fluoride |
1028099-81-1 | 95% | 50mg |
$332.00 | 2023-12-26 | |
Aaron | AR01EKPL-500mg |
2-(oxiran-2-yl)ethane-1-sulfonyl fluoride |
1028099-81-1 | 95% | 500mg |
$1068.00 | 2025-02-10 |
2-(oxiran-2-yl)ethane-1-sulfonyl fluoride 関連文献
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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5. Back matter
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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8. Book reviews
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
2-(oxiran-2-yl)ethane-1-sulfonyl fluorideに関する追加情報
Introduction to 2-(oxiran-2-yl)ethane-1-sulfonyl fluoride (CAS No. 1028099-81-1)
2-(oxiran-2-yl)ethane-1-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 1028099-81-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of an oxirane ring in its molecular structure introduces unique functional properties, making it a valuable intermediate in the development of various bioactive molecules.
The structural features of 2-(oxiran-2-yl)ethane-1-sulfonyl fluoride make it particularly useful in the synthesis of heterocyclic compounds and in the modification of existing molecular frameworks. The sulfonyl fluoride group is known for its ability to participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups into a molecule. This characteristic is highly advantageous in drug discovery, where precise molecular modifications are often required to optimize pharmacological properties such as solubility, bioavailability, and target binding affinity.
In recent years, there has been a growing interest in the use of sulfonyl fluorides as key intermediates in medicinal chemistry. These compounds have been employed in the synthesis of protease inhibitors, kinase inhibitors, and other therapeutic agents. The oxirane ring, also known as an epoxide, adds an additional layer of reactivity, allowing for ring-opening reactions that can be selectively directed by various nucleophiles. This dual functionality makes 2-(oxiran-2-yl)ethane-1-sulfonyl fluoride a powerful tool for constructing complex molecular architectures.
One of the most compelling applications of 2-(oxiran-2-yl)ethane-1-sulfonyl fluoride is in the field of biocatalysis and enzyme inhibition studies. Researchers have leveraged its reactivity to develop novel inhibitors targeting specific enzymes involved in disease pathways. For instance, studies have demonstrated its utility in creating sulfonamide-based inhibitors that exhibit high selectivity for certain proteases. These inhibitors have shown promise in preclinical models, highlighting the potential of this compound as a lead structure for further drug development.
The synthesis of 2-(oxiran-2-yl)ethane-1-sulfonyl fluoride typically involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include the reaction of ethylene oxide with sulfur trioxide followed by fluorination, or alternative methods involving sulfonylation and subsequent functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
In addition to its pharmaceutical applications, 2-(oxiran-2-yl)ethane-1-sulfonyl fluoride has found utility in materials science and agrochemical research. Its ability to undergo selective reactions with various nucleophiles makes it a valuable building block for designing novel polymers and specialty chemicals. Furthermore, its role as an intermediate in the synthesis of agrochemicals underscores its importance in developing crop protection agents with improved efficacy and environmental profiles.
The latest research on 2-(oxiran-2-yl)ethane-1-sulfonyl fluoride continues to explore its potential in emerging fields such as green chemistry and sustainable manufacturing. Innovations in catalytic systems and solvent-free reactions are being investigated to minimize waste and energy consumption during its synthesis. These efforts align with global initiatives to promote environmentally responsible chemical practices, ensuring that compounds like 1028099-81-1 contribute to a more sustainable future.
Looking ahead, the continued study of 2-(oxiran-2-yl)ethane-1-sulfonyl fluoride is expected to yield new insights into its reactivity patterns and applications. As computational chemistry techniques advance, researchers will be able to predict and design novel derivatives with tailored properties for specific uses. This interdisciplinary approach combining experimental synthesis with theoretical modeling will accelerate the discovery process and expand the utility of this compound across multiple domains.
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